molecular formula C7H7N3S B3030243 6-Methylthieno[2,3-D]pyrimidin-4-amine CAS No. 885269-52-3

6-Methylthieno[2,3-D]pyrimidin-4-amine

Cat. No.: B3030243
CAS No.: 885269-52-3
M. Wt: 165.22 g/mol
InChI Key: ACONODTUXUSBFB-UHFFFAOYSA-N
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Description

6-Methylthieno[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 6-Methylthieno[2,3-D]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis, playing a significant role in energy metabolism .

Mode of Action

This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the normal energy metabolism of the Mycobacterium tuberculosis, leading to a decrease in ATP production .

Biochemical Pathways

The inhibition of Cyt-bd affects the respiratory chain of Mycobacterium tuberculosis, leading to a disruption in ATP production . This disruption in energy metabolism can lead to the death of the bacteria, as ATP is essential for many cellular processes.

Pharmacokinetics

The compound’s molecular weight of 16522 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of Cyt-bd by this compound leads to a decrease in ATP production in Mycobacterium tuberculosis . This can result in the death of the bacteria, as ATP is essential for many cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of Cyt-bd can vary depending on the strain of Mycobacterium tuberculosis . In laboratory-adapted strains like H37Rv, the expression of Cyt-bd is higher, which can affect the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Methylthieno[2,3-D]pyrimidin-4-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that this compound has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthieno[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:
6-Methylthieno[2,3-D]pyrimidin-4-amine has been explored for its potential as an anticancer agent. It functions primarily through the inhibition of specific kinases involved in cell proliferation. The compound binds to the ATP-binding site of these enzymes, blocking their phosphorylation activity, which is essential for cell signaling pathways that regulate growth and survival. This inhibition can lead to reduced tumor cell proliferation and the induction of apoptosis in cancer cells .

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit various enzymes, particularly tyrosine kinases. These enzymes play critical roles in signaling pathways that control cellular functions such as growth, differentiation, and metabolism. By targeting these kinases, this compound may offer therapeutic benefits in treating diseases characterized by dysregulated kinase activity, including cancer and inflammatory disorders .

Biological Studies

Chemical Biology:
In chemical biology, this compound serves as a probe to study interactions between thienopyrimidine derivatives and biological macromolecules. Its ability to selectively inhibit certain kinases allows researchers to elucidate the roles of these enzymes in various biological processes .

Pharmacokinetics:
Recent studies have focused on the pharmacokinetic properties of thienylpyrimidines, including this compound. These studies reveal that some derivatives exhibit favorable pharmacokinetic profiles, including good brain penetration and long half-lives in vivo, making them suitable candidates for further development as therapeutic agents .

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated significant anti-tumor effects against MCF-7 breast cancer cells; compounds showed comparable activity to uracil.
Enzyme InhibitionIdentified as a selective inhibitor of PI5P4Kγ with low nanomolar potency; effective in modulating cellular signaling pathways.
PharmacokineticsExhibited favorable pharmacokinetic properties with long half-lives and effective brain penetration in animal models.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-D]pyrimidin-4-amine: Lacks the methyl group at the 6-position.

    6-Ethylthieno[2,3-D]pyrimidin-4-amine: Contains an ethyl group instead of a methyl group.

    6-Phenylthieno[2,3-D]pyrimidin-4-amine: Contains a phenyl group at the 6-position.

Uniqueness

6-Methylthieno[2,3-D]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

6-Methylthieno[2,3-D]pyrimidin-4-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and its potential therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

Chemical Formula C8H9N3S\text{Chemical Formula C}_8\text{H}_9\text{N}_3\text{S}

This compound functions primarily as an inhibitor of the nuclear receptor COUP-TFII. This receptor plays a crucial role in regulating gene expression associated with various cellular processes, including differentiation and proliferation.

Biological Activity Overview

  • Inhibition of Prostate Cancer Cell Growth
    • In vitro studies have demonstrated that this compound significantly inhibits the growth of multiple prostate cancer cell lines. The IC50 values ranged from 1.2 μM to 7.6 μM , indicating potent activity against these cancer cells .
    • In vivo studies have shown that this compound can reduce tumor growth in xenograft mouse models, suggesting its potential as an anti-cancer agent .
  • Selectivity and Potency
    • Research indicates that this compound exhibits selectivity towards specific targets, making it a valuable candidate for further development in targeted therapies .
  • Pharmacological Evaluation
    • A study reported the synthesis and evaluation of this compound derivatives, highlighting its pharmacological properties and structural characteristics that contribute to its biological activity .

Case Studies

Case Study 1: Prostate Cancer Treatment

  • A study evaluated the effects of this compound on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 5 μM.

Case Study 2: Target Selectivity

  • In another investigation, researchers explored the selectivity profile of this compound against various nuclear receptors. The findings revealed that it preferentially inhibits COUP-TFII over other related receptors, underscoring its potential for developing selective therapeutic agents .

Data Table: Biological Activity Summary

Activity IC50 Range Model Reference
Inhibition of Prostate Cancer1.2 μM - 7.6 μMProstate cancer cell lines
Tumor Growth ReductionN/AXenograft mouse models
Selectivity ProfileN/ANuclear receptor assays

Properties

IUPAC Name

6-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONODTUXUSBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651721
Record name 6-Methylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-52-3
Record name 6-Methylthieno[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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